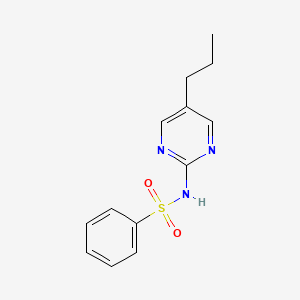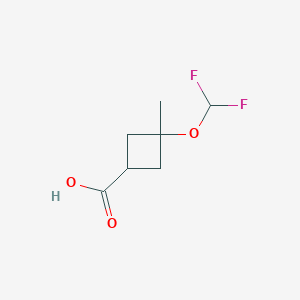
Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved efficiency. The use of flow microreactor systems has been shown to be effective in the synthesis of similar compounds, providing a sustainable and versatile approach .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the cyclobutane ring .
Applications De Recherche Scientifique
Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mécanisme D'action
The mechanism by which Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group and the carboxylic acid group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethoxy)-3-methylcyclobutane-1-carboxylic acid: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3-(Methoxy)-3-methylcyclobutane-1-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of pharmaceuticals with specific binding characteristics .
Propriétés
Formule moléculaire |
C7H10F2O3 |
|---|---|
Poids moléculaire |
180.15 g/mol |
Nom IUPAC |
3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c1-7(12-6(8)9)2-4(3-7)5(10)11/h4,6H,2-3H2,1H3,(H,10,11) |
Clé InChI |
HXDRMRXJLXRNIH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)C(=O)O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


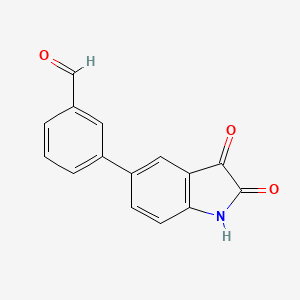
![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)

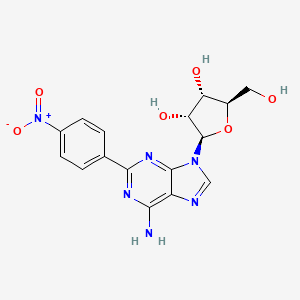
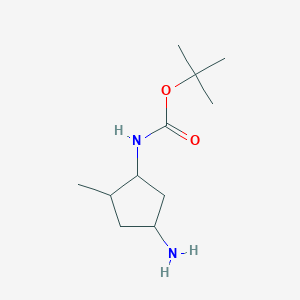

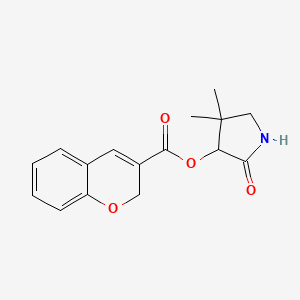
![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate](/img/structure/B12936369.png)
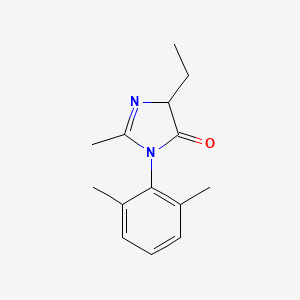
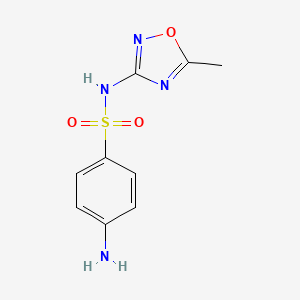

![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine](/img/structure/B12936392.png)

